Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H16NO3F3 and a molecular weight of 303.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a trifluoromethyl group, as well as a benzyl ester functional group. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
The synthesis of Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps :
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl and Trifluoromethyl Groups: The hydroxyl group is introduced via a hydroxylation reaction, while the trifluoromethyl group can be added using trifluoromethylating agents.
Esterification: The final step involves the esterification of the piperidine derivative with benzyl alcohol to form the benzyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to convert the ester group to an alcohol or to reduce the trifluoromethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The hydroxyl and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl-4-hydroxypiperidine: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-Hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: This compound lacks the benzyl group, which may affect its solubility and reactivity.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and development.
Biological Activity
Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS: 946504-83-2) is a synthetic compound characterized by its unique trifluoromethyl and hydroxyl functional groups. These structural features significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C14H16F3NO3
- Molar Mass : 303.28 g/mol
- Structural Features : The compound includes a piperidine ring with a hydroxyl group and a trifluoromethyl substituent, which enhance its reactivity and binding affinity to biological targets .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The trifluoromethyl group enhances the compound's binding affinity to enzymes, potentially acting as a reversible inhibitor. For instance, studies indicate that similar compounds exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism, such as monoacylglycerol lipase (MAGL), which is crucial in the endocannabinoid system .
- Receptor Modulation : Preliminary investigations suggest that this compound may function as an allosteric modulator of muscarinic acetylcholine receptors, influencing neurotransmitter signaling pathways associated with cognitive functions .
Antiproliferative Effects
Recent studies have explored the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 19.9 | Inhibition of cell viability via MAGL inhibition |
OVCAR-3 | 31.5 | Induction of apoptosis in cancer cells |
COV318 | 43.9 | Disruption of lipid metabolism |
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells .
Study on MAGL Inhibition
In a notable study, researchers synthesized derivatives of this compound to evaluate their effectiveness as MAGL inhibitors. The compound demonstrated competitive inhibition with an IC50 value of approximately 0.84 µM, highlighting its potential for therapeutic applications in treating conditions related to the endocannabinoid system .
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. It was observed that this compound could mitigate oxidative stress-induced neuronal damage, suggesting its role in neuroprotection through modulation of signaling pathways associated with cell survival .
Properties
IUPAC Name |
benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c15-14(16,17)13(20)6-8-18(9-7-13)12(19)21-10-11-4-2-1-3-5-11/h1-5,20H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDWBYIBKZOBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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